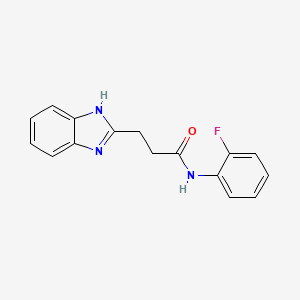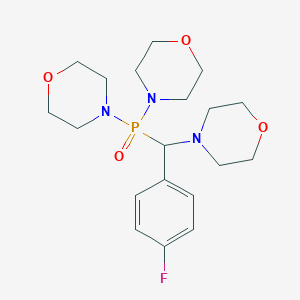![molecular formula C25H25N3OS B11067426 N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B11067426.png)
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is fused with a benzene ring and further substituted with a benzyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE typically involves the condensation of 1,2-phenylenediamine with benzaldehyde to form the benzimidazole core. This intermediate is then further reacted with benzyl chloride and methylthiol under basic conditions to introduce the benzyl and methylsulfanyl groups, respectively. The final step involves the acylation of the resulting compound with benzoyl chloride to form the benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a benzamide group.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine: A related compound with an amine group instead of a benzamide group.
Uniqueness
N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with benzyl, methylsulfanyl, and benzamide groups enhances its potential as a multifunctional compound in various scientific research applications .
Properties
Molecular Formula |
C25H25N3OS |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |
InChI |
InChI=1S/C25H25N3OS/c1-30-17-16-22(27-25(29)20-12-6-3-7-13-20)24-26-21-14-8-9-15-23(21)28(24)18-19-10-4-2-5-11-19/h2-15,22H,16-18H2,1H3,(H,27,29) |
InChI Key |
VKHJSCXSYKYORB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11067349.png)
![2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11067356.png)



![(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11067379.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11067382.png)
![Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate](/img/structure/B11067386.png)
![4-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B11067390.png)
![N-(4-ethoxyphenyl)-2-{(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11067398.png)
![ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B11067400.png)

